tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate
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Overview
Description
tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate: is a synthetic organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that are valuable in the design of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials, such as fluorinated polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by influencing the electronic environment of the molecule. This can lead to the modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate
- tert-butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
Uniqueness
What sets tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate apart from similar compounds is its unique tetrahydroisoquinoline core, which provides distinct steric and electronic properties. This makes it particularly valuable in the design of novel pharmaceuticals and materials .
Properties
Molecular Formula |
C15H19F3N2O2 |
---|---|
Molecular Weight |
316.32 g/mol |
IUPAC Name |
tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate |
InChI |
InChI=1S/C15H19F3N2O2/c1-14(2,3)22-13(21)20-11-6-4-5-10-9(11)7-8-19-12(10)15(16,17)18/h4-6,12,19H,7-8H2,1-3H3,(H,20,21) |
InChI Key |
MZUQLFFDWPFYSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1CCNC2C(F)(F)F |
Origin of Product |
United States |
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